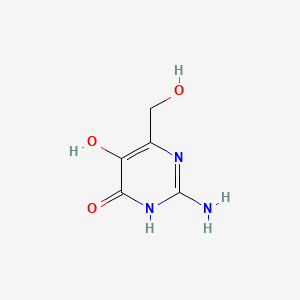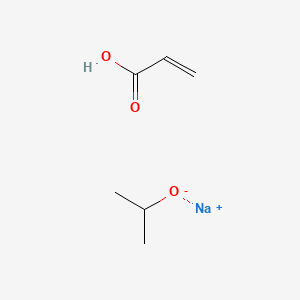
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one, also known as AHMP, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound possesses unique chemical properties that make it a promising candidate for use in synthesis, scientific research, and medical applications. In
Mécanisme D'action
The mechanism of action of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one involves its ability to scavenge free radicals and reactive oxygen species, thereby reducing oxidative stress in cells. This compound also has the ability to chelate metal ions, which can prevent the formation of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has a range of biochemical and physiological effects. This compound has been shown to reduce lipid peroxidation, increase antioxidant enzyme activity, and improve mitochondrial function. 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has also been shown to reduce inflammation and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one is its stability, which makes it a suitable compound for use in lab experiments. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one. One direction is to explore its potential use as a therapeutic agent for the treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to investigate its potential use as a chelating agent in the treatment of heavy metal poisoning. Additionally, further research is needed to explore the mechanisms of action of this compound and to optimize its synthesis method for improved yield and solubility.
Méthodes De Synthèse
The synthesis of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one can be achieved through various methods, including the reaction of 2,4,6-trihydroxypyrimidine with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with paraformaldehyde in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have antioxidant properties, which make it a promising candidate for use in the treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
Propriétés
IUPAC Name |
2-amino-5-hydroxy-4-(hydroxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(10)4(11)8-5/h9-10H,1H2,(H3,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQZHQFUKUXMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=N1)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)

![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)

![3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B571256.png)

![2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B571262.png)